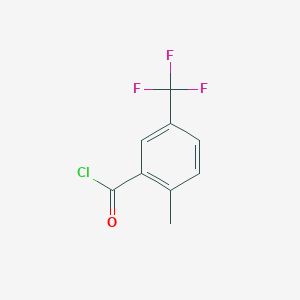

2-methyl-5-(trifluoromethyl)benzoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPJWWPYMSWHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379609 | |

| Record name | 2-methyl-5-(trifluoromethyl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-08-3 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-5-(trifluoromethyl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methyl-5-(trifluoromethyl)benzoyl chloride, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.

Introduction: The Significance of a Fluorinated Benzoyl Chloride

This compound, identified by its CAS Number 261952-08-3, is an acyl chloride derivative of benzoic acid.[1] Its structure, featuring both a methyl and a trifluoromethyl group on the aromatic ring, makes it a valuable intermediate for introducing these specific moieties into larger, more complex molecules. The presence of the trifluoromethyl (CF3) group is particularly noteworthy. This group is a bioisostere of several functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, trifluoromethylated building blocks are of high interest in the design and synthesis of novel pharmaceuticals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 261952-08-3 | [2][3] |

| Molecular Formula | C₉H₆ClF₃O | [3] |

| Molecular Weight | 222.59 g/mol | [3] |

| Appearance | Solid | |

| SMILES | O=C(Cl)C1=CC(C(F)(F)F)=CC=C1C | |

| InChI | 1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3 |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

Experimental Protocol: Synthesis from 2-Methyl-5-(trifluoromethyl)benzoic Acid

This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides from benzoic acids.

Materials:

-

2-Methyl-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-(trifluoromethyl)benzoic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

-

Addition of Solvent: Add anhydrous toluene to the flask to dissolve or suspend the carboxylic acid.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture at room temperature with stirring. The addition should be done in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature with stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with anhydrous toluene. The resulting crude this compound can often be used directly in the next step without further purification. If higher purity is required, vacuum distillation can be performed.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the corresponding carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a timely completion of the conversion.

-

Fume Hood: Thionyl chloride is corrosive and toxic, and the reaction evolves noxious gases (SO₂ and HCl). Therefore, the entire procedure must be performed in a well-ventilated fume hood.

Diagram of Synthesis Workflow:

Caption: Synthesis of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The presence of the electron-withdrawing chlorine and trifluoromethyl groups further enhances this electrophilicity, making it highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution:

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure reforms the carbonyl double bond, resulting in the substitution product.

Diagram of General Nucleophilic Acyl Substitution:

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that react with this compound include:

-

Water: Hydrolysis to form 2-methyl-5-(trifluoromethyl)benzoic acid.

-

Alcohols: Esterification to form the corresponding esters.

-

Amines: Amidation to form amides.

-

Carboxylates: Formation of anhydrides.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a key pharmacophore in many modern drugs. Introducing this moiety via this compound can lead to the synthesis of novel compounds with improved pharmacological profiles. These may include enzyme inhibitors, receptor antagonists, or other biologically active molecules.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy of pesticides and herbicides. This building block can be used to synthesize new agrochemicals with improved potency and environmental stability.

-

Materials Science: The incorporation of fluorinated groups can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered optical properties. This compound can be used as a monomer or a modifying agent in the synthesis of specialty polymers.

Safety and Handling

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage.

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will lead to a vigorous reaction and the release of HCl gas.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is not readily found in the scientific literature, a chemical supplier, Echemi, indicates that the H-NMR and LC-MS data are consistent with the structure, and the IR spectrum should align with a reference standard.[4] The expected spectral features are outlined below based on the known characteristics of similar compounds.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the methyl and trifluoromethyl substituents. The methyl protons should appear as a singlet in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the methyl carbon (δ 15-25 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1750-1800 cm⁻¹. Other characteristic bands will include C-Cl stretching and absorptions associated with the aromatic ring and the C-F bonds of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the chlorine atom and the carbonyl group.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity is well-defined. By understanding its properties and handling requirements, researchers can effectively utilize this valuable building block to create novel and functional molecules.

References

-

PubChem. 2-(Trifluoromethyl)benzoyl chloride. [Link]

-

NIST. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

NIST. 2-(Trifluoromethyl)benzoyl chloride. [Link]

-

LookChem. Cas 261952-08-3,this compound. [Link]

- Google Patents. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

-

ResearchGate. An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. [Link]

-

Supporting Information. 4. [Link]

-

African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

ChemBK. 2-fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

-

National Institutes of Health. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]

-

Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]

Sources

synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of pharmaceuticals and agrochemicals. The document delves into the prevalent synthetic strategies, with a primary focus on the widely adopted thionyl chloride route. It offers a detailed, step-by-step experimental protocol, a thorough mechanistic explanation, and critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important chemical building block.

Introduction: The Significance of this compound

This compound (CAS No. 261952-08-3) is a specialized acyl chloride that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a trifluoromethyl group and a methyl group on the benzene ring, imparts unique electronic and steric properties to molecules derived from it. These properties are highly sought after in medicinal chemistry and agrochemical research to enhance biological activity, metabolic stability, and bioavailability.[3]

The primary and most efficient method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid. This guide will explore the common chlorinating agents and provide an in-depth examination of the most reliable and scalable method using thionyl chloride.

| Compound Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 261952-08-3[1][2] |

| Molecular Formula | C₉H₆ClF₃O[1][2][4] |

| Molecular Weight | 222.59 g/mol [1][4] |

| Structure | (Image of the chemical structure) |

Synthetic Pathways: A Comparative Analysis of Chlorinating Agents

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[5] The key is to replace the hydroxyl (-OH) group, a poor leaving group, with a chlorine atom. This is achieved by first converting the -OH group into a better leaving group.[6][7] Several reagents can accomplish this transformation, each with distinct advantages and disadvantages.

| Chlorinating Agent | Formula | Reaction Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux[8] | SO₂(g), HCl(g) | Gaseous byproducts simplify purification[5][9] | Highly toxic and corrosive; reacts violently with water[10][11] |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), cat. DMF, RT[8] | CO(g), CO₂(g), HCl(g) | Volatile byproducts; mild conditions | More expensive; requires a catalyst |

| Phosphorus Pentachloride | PCl₅ | Neat or in solvent, cold | POCl₃, HCl(g) | Highly reactive | Solid reagent; byproduct (POCl₃) has a similar boiling point to some acyl chlorides, complicating purification[9] |

| Phosphorus Trichloride | PCl₃ | Neat, requires heat | H₃PO₃ | Less vigorous reaction than PCl₅[9] | Stoichiometry requires 3 eq. of acid per eq. of PCl₃; byproduct is a solid acid |

For the , thionyl chloride is often the reagent of choice due to its efficiency and the convenient removal of its gaseous byproducts, which drives the reaction to completion and simplifies the product workup.[9]

The Thionyl Chloride Route: Mechanism and Protocol

Mechanistic Deep Dive

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. The process converts the hydroxyl group into an excellent leaving group, facilitating its replacement by a chloride ion.[6][12]

Step 1: Activation of the Carboxylic Acid The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.[7][13]

Step 2: Formation of the Acyl Chlorosulfite Intermediate A chloride ion is eliminated and subsequently acts as a base to deprotonate the intermediate, yielding the key acyl chlorosulfite species and hydrogen chloride (HCl).

Step 3: Nucleophilic Attack and Formation of Tetrahedral Intermediate The chloride ion (Cl⁻), generated in the previous step, now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.

Step 4: Elimination of Leaving Group and Product Formation The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a highly stable leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[12][13]

Caption: Mechanism of Carboxylic Acid to Acyl Chloride Conversion.

Field-Proven Experimental Protocol

This protocol outlines a standard laboratory procedure for the . All operations must be conducted in a certified chemical fume hood.[14]

Reagents and Equipment:

-

2-methyl-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂), freshly distilled or from a new bottle

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Gas outlet adapter connected to a gas trap (e.g., a bubbler with NaOH solution)

-

Heating mantle with a temperature controller

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is completely dry to prevent hydrolysis of the thionyl chloride and the product.[15]

-

Charging the Flask: To the flask, add 2-methyl-5-(trifluoromethyl)benzoic acid. If using a solvent, add anhydrous toluene.

-

Addition of Thionyl Chloride: Under a steady stream of inert gas (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours.[8] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product as a clear liquid or low-melting solid.[9][16][17]

Safety, Handling, and Waste Disposal: A Mandate for Researchers

The synthesis of acyl chlorides, particularly with thionyl chloride, involves significant hazards that demand strict adherence to safety protocols.

Hazard Analysis

Thionyl chloride is highly toxic, corrosive, and a lachrymator. It causes severe burns upon contact with skin and eyes and is harmful if inhaled or swallowed.[11] Critically, it reacts violently with water, releasing toxic gases like HCl and SO₂.[10][18]

| Substance | Primary Hazards |

| Thionyl Chloride | Toxic, Corrosive, Lachrymator, Reacts violently with water[10][11][19] |

| This compound | Corrosive, Lachrymator, Reacts with moisture[20] |

| Hydrogen Chloride (gas) | Toxic, Corrosive |

| Sulfur Dioxide (gas) | Toxic, Irritant |

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[14] An emergency eyewash station and safety shower must be readily accessible.[10][14]

-

Personal Protective Equipment (PPE):

Caption: Mandatory Safety Workflow for Acyl Chloride Synthesis.

Waste Management

All waste generated during the synthesis is considered hazardous.[14]

-

Quenching: Excess thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled basic solution (e.g., sodium hydroxide or calcium hydroxide). This procedure should be performed in a fume hood.

-

Disposal: All liquid and solid waste must be collected in properly labeled hazardous waste containers for disposal according to institutional and regulatory guidelines.[14]

Conclusion

The via the thionyl chloride-mediated chlorination of its parent carboxylic acid is a robust and efficient method. This guide provides the necessary technical details, mechanistic understanding, and critical safety protocols to empower researchers to perform this synthesis successfully and safely. The resulting acyl chloride is a valuable intermediate, enabling the construction of complex molecules for vital applications in medicine and agriculture. Adherence to the principles of scientific integrity and a rigorous safety culture are paramount for the successful application of this chemical procedure.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. nj.gov [nj.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. drexel.edu [drexel.edu]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. bionium.miami.edu [bionium.miami.edu]

- 20. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(trifluoromethyl)benzoyl chloride (CAS No. 261952-08-3), a key building block in modern medicinal and agrochemical research. The document details its known physical and chemical properties, offers insights into its reactivity based on its structural motifs, and provides field-proven protocols for its safe handling, storage, and application in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this trifluoromethyl-substituted acylating agent to advance their discovery programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern drug design. The CF₃ group is particularly valued for its ability to modulate a molecule's physicochemical and biological properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to improve binding affinity to biological targets.[1][2]

This compound emerges as a valuable reagent in this context. It provides a reactive acyl chloride handle for the direct introduction of the 2-methyl-5-(trifluoromethyl)benzoyl moiety. This structural unit is of significant interest for creating novel active pharmaceutical ingredients (APIs) and agrochemicals, where the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methyl group can be exploited to fine-tune molecular properties.

Physicochemical Properties and Structural Analysis

While some specific physical constants for this compound are not extensively documented in public literature—a common occurrence for specialized research chemicals—a robust profile can be assembled from available supplier data and by analogy to structurally related compounds.

Core Identification and Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 261952-08-3 | [2][3] |

| Molecular Formula | C₉H₆ClF₃O | [3][4] |

| Molecular Weight | 222.59 g/mol | [3][4] |

| Physical Form | Solid | [4] |

| Melting Point | Not published | |

| Boiling Point | Not published | |

| Density | Not published |

Note: The lack of published data for melting point, boiling point, and density is noted by major suppliers, who market this compound for early-stage discovery research where such characterization is the responsibility of the end-user.[4]

Expected Solubility Profile

Based on its chemical structure, this compound is expected to be soluble in a range of common aprotic organic solvents. The acyl chloride functionality is highly reactive towards protic solvents.

-

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Diethyl Ether. These solvents are non-protic and can effectively solvate the molecule.

-

Reactive/Unsuitable: Water, Alcohols (e.g., Methanol, Ethanol), primary and secondary Amines. The acyl chloride will react rapidly and exothermically with these solvents, leading to hydrolysis or amidation.[5]

-

Limited Solubility: Non-polar aliphatic solvents such as hexanes.

The general solubility of similar fluorinated benzoyl chlorides is excellent in polar aprotic and chlorinated solvents.[5]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the high reactivity of the acyl chloride functional group.

Acylation Reactions: A Powerful Synthetic Tool

As an acyl chloride, this compound is a potent electrophile and acylating agent. It readily reacts with nucleophiles to form a variety of important chemical bonds, most notably esters and amides. This reactivity is the primary reason for its use as a chemical intermediate.[5]

This reactivity makes it a crucial building block for introducing the 2-methyl-5-(trifluoromethyl)phenyl moiety into more complex molecules, a common strategy in the development of new pharmaceuticals and agrochemicals.[1]

Safety, Handling, and Storage Protocols

The safe and effective use of this compound requires strict adherence to established laboratory safety protocols for handling reactive and toxic chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several significant hazards:

-

Acute Oral Toxicity: It is classified as Acute Toxicity Category 3 (Oral) with the hazard statement H301: Toxic if swallowed.[4]

-

Corrosivity: Like all acyl chlorides, it is expected to be severely corrosive to skin, eyes, and the respiratory tract. Contact with moisture on tissues will generate hydrochloric acid (HCl), causing severe burns.[5]

-

Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[5]

Mandatory PPE:

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory Protection: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors or HCl gas produced from hydrolysis.[6]

Storage and Stability

Proper storage is critical to maintain the integrity of the reagent and ensure safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

-

Incompatible Materials: Keep away from water, alcohols, bases, amines, and oxidizing agents.[8] Store separately from these chemical classes.

Spill and Waste Management

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Small Spills: Absorb with an inert, dry material such as sand or vermiculite. Do not use combustible materials like paper towels.[8] Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and follow emergency procedures.

-

Waste Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols: Application in Synthesis

The primary application of this compound is in the synthesis of amides and esters. The following section provides a detailed, generalized protocol for amide synthesis.

Protocol: Synthesis of N-Aryl/Alkyl Amides (Schotten-Baumann Conditions)

This protocol describes a standard method for reacting an amine with this compound to form the corresponding amide. The Schotten-Baumann reaction conditions, which involve an aqueous base, are effective for this transformation.[9]

Materials:

-

This compound

-

Amine (substrate)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, and other standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in DCM. If the amine is a hydrochloride salt, add an additional equivalent of base.

-

Base Addition: Add the aqueous base solution (e.g., 10% NaOH, 2-3 equivalents) to the flask. Cool the biphasic mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of DCM. Transfer this solution to an addition funnel.

-

Reaction: Add the acyl chloride solution dropwise to the rapidly stirring, cooled reaction mixture over 15-30 minutes. A white precipitate (the amide product) may form.

-

Stirring: Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base and unreacted amine), deionized water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[10]

Conclusion

This compound is a highly reactive and valuable chemical intermediate for researchers in drug discovery and materials science. Its utility lies in its ability to efficiently introduce a fluorinated benzoyl moiety into target molecules. While detailed physical property data is sparse, its chemical reactivity is well-understood and predictable. By adhering to the stringent safety and handling protocols outlined in this guide, and by employing established synthetic methodologies, researchers can safely and effectively utilize this potent building block to construct novel and complex molecular architectures.

References

- 1. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of reactive intermediates is paramount. 2-Methyl-5-(trifluoromethyl)benzoyl chloride stands as a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group, a powerful electron-withdrawing moiety, and the strategic placement of the methyl group on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for confirming the identity and purity of this acyl chloride. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into spectral prediction, experimental best practices for a reactive species, and a detailed interpretation of the spectral data.

Molecular Structure and Proton Environments

To fully interpret the ¹H NMR spectrum, a clear understanding of the molecular structure and the distinct chemical environments of the protons is essential. In this compound, there are three unique proton environments: the methyl protons and two sets of aromatic protons.

Figure 1. Molecular structure of this compound highlighting the distinct proton environments.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the substituents. The benzoyl chloride group and the trifluoromethyl group are both strongly electron-withdrawing, which deshields the nearby aromatic protons, shifting their signals downfield. Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect.

Based on established substituent effects and data from analogous compounds, the following ¹H NMR spectral data are predicted for this compound in a non-polar deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| -CH₃ | ~2.5 | Singlet (s) | 3H | N/A |

| H-6 | ~8.2 | Doublet (d) | 1H | ⁴J(H-F) ≈ 1-2 Hz |

| H-4 | ~7.8 | Doublet of doublets (dd) | 1H | ³J(H4-H3) ≈ 8 Hz, ⁴J(H4-H6) ≈ 2 Hz |

| H-3 | ~7.5 | Doublet (d) | 1H | ³J(H3-H4) ≈ 8 Hz |

Analysis of Predicted Spectral Features

-

Methyl Protons (-CH₃): These protons are expected to appear as a singlet around 2.5 ppm. The downfield shift from a typical benzylic methyl group (around 2.3 ppm) is due to the deshielding influence of the adjacent electron-withdrawing benzoyl chloride group.

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the strongly electron-withdrawing benzoyl chloride group and para to the electron-withdrawing trifluoromethyl group, making it the most deshielded aromatic proton. Its signal is predicted to be the furthest downfield, around 8.2 ppm. A small long-range coupling to the fluorine atoms of the CF₃ group (⁴J) may result in a narrow doublet or a broadened singlet.

-

H-4: This proton is meta to the benzoyl chloride and ortho to the trifluoromethyl group. It will be significantly deshielded and is expected to appear around 7.8 ppm. It will be split into a doublet of doublets due to coupling with H-3 (ortho coupling, ³J ≈ 8 Hz) and a smaller meta coupling with H-6 (⁴J ≈ 2 Hz)[1].

-

H-3: This proton is para to the benzoyl chloride group and meta to the trifluoromethyl group, but ortho to the weakly electron-donating methyl group. This combination of effects places its resonance upfield relative to the other aromatic protons, at approximately 7.5 ppm. It will appear as a doublet due to ortho coupling with H-4 (³J ≈ 8 Hz).

-

Experimental Protocol for ¹H NMR Acquisition

Given that this compound is an acyl chloride, it is highly susceptible to hydrolysis. Therefore, stringent anhydrous conditions are imperative for obtaining a clean and accurate ¹H NMR spectrum.

Materials:

-

This compound sample

-

Anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent

-

NMR tube with a sealable cap (e.g., J. Young valve tube)

-

Dry nitrogen or argon gas supply

-

Glove box or glove bag (highly recommended)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

Procedure:

Figure 2. Experimental workflow for acquiring the ¹H NMR spectrum of a moisture-sensitive compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a glove box or a nitrogen/argon atmosphere is crucial to prevent the hydrolysis of the benzoyl chloride to the corresponding carboxylic acid[2]. The presence of the carboxylic acid would introduce a broad singlet for the acidic proton and cause shifts in the aromatic signals, complicating the spectrum.

-

Anhydrous Solvent: Commercially available anhydrous deuterated solvents should be used. For highly sensitive samples, it is advisable to use a freshly opened ampule of solvent or to dry the solvent over molecular sieves prior to use.

-

Sealable NMR Tube: A standard plastic cap may not provide a sufficient barrier to atmospheric moisture over time. A J. Young valve or a similar greased and sealed tube is recommended to maintain the integrity of the sample, especially if the spectrum is not acquired immediately after preparation.

Spectral Interpretation and Potential Impurities

A high-quality ¹H NMR spectrum of pure this compound should exhibit the predicted signals with the correct integration ratios (3:1:1:1).

Potential Impurities and Their Spectral Signatures:

-

2-Methyl-5-(trifluoromethyl)benzoic acid: This is the most likely impurity, arising from hydrolysis. It would manifest as a broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The aromatic signals of the acid will be slightly different from those of the acyl chloride.

-

Residual Solvents: Traces of non-deuterated solvents used in the synthesis or workup (e.g., dichloromethane, diethyl ether, hexanes) may be present and can be identified by their characteristic chemical shifts.

-

Starting Materials: Incomplete reaction could result in the presence of the precursor to the benzoyl chloride. The spectral features of this starting material would need to be considered.

Conclusion

The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural verification and purity assessment. A thorough understanding of the electronic effects of the substituents allows for an accurate prediction of the chemical shifts and coupling patterns of the methyl and aromatic protons. Due to the reactive nature of the acyl chloride functional group, meticulous experimental technique under anhydrous conditions is essential for obtaining a reliable spectrum. This in-depth guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate.

References

-

"How can we take the NMR of a moisture sensitive compound?" ResearchGate. Accessed January 2, 2026. [Link]

-

Fivush, A. M., & Dudley, T. J. (1982). Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education, 59(1), 79. [Link]

-

"Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Wisconsin-Madison. Accessed January 2, 2026. [Link]

-

"1H–1H Coupling in Proton NMR." ACD/Labs. Accessed January 2, 2026. [Link]

Sources

Topic: Reactivity of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride with Amines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of N-substituted amides via the reaction of 2-methyl-5-(trifluoromethyl)benzoyl chloride with amines. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Introduction: Strategic Importance in Medicinal Chemistry

The amide bond is a cornerstone of modern pharmaceuticals, and its efficient formation is critical for drug discovery and development. The specific reagent, this compound, offers a scaffold of significant interest. The trifluoromethyl (CF₃) group is a well-established bioisostere for various groups and can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] Concurrently, the ortho-methyl group provides steric and electronic modulation that can influence both the reactivity of the acyl chloride and the conformational properties of the final amide product. Understanding the nuances of its reaction with amines is therefore essential for synthesizing novel chemical entities with desired pharmacological profiles.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction between this compound and an amine is a classic nucleophilic acyl substitution.[2][3] The reaction proceeds via a two-step addition-elimination mechanism.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[5][6]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The final products are the N-substituted amide and hydrochloric acid.[6][7]

Caption: General mechanism for nucleophilic acyl substitution.

Critical Parameters Influencing Reactivity

The success and efficiency of the amidation reaction are governed by several interdependent factors. A rational approach to experimental design requires careful consideration of each.

Amine Nucleophilicity

The inherent reactivity of the amine is paramount.

-

Electronic Effects: The basicity of an amine is influenced by the electronic properties of its substituents.[8] Aliphatic amines are generally stronger nucleophiles than aromatic amines (anilines), where the nitrogen lone pair is delocalized into the aromatic ring, reducing its availability.[8]

-

Steric Hindrance: The accessibility of the nitrogen's lone pair is critical.[9] Primary amines are typically more reactive than secondary amines, which are sterically more encumbered.[10] Bulky substituents on the amine can significantly slow or even prevent the reaction.[9][10]

Steric Hindrance of the Acyl Chloride

The ortho-methyl group on the this compound scaffold introduces significant steric hindrance around the electrophilic carbonyl carbon.[11] This bulkiness can impede the approach of the nucleophilic amine, particularly if the amine itself is sterically demanding.[11] This inherent structural feature may necessitate more forcing reaction conditions (e.g., elevated temperatures) compared to an un-substituted benzoyl chloride.

Role of the Base

The reaction generates hydrochloric acid (HCl) as a byproduct.[7] This acid will readily react with any unreacted amine in the mixture to form an unreactive ammonium salt, effectively quenching the reaction.[12] To prevent this, a non-nucleophilic base is added to scavenge the HCl.[13][14][15]

-

Common Choices: Triethylamine (TEA) or pyridine are frequently used.[14] Pyridine can also act as a nucleophilic catalyst.[6]

-

Stoichiometry: At least one equivalent of the base is required to neutralize the HCl produced. Often, a slight excess (1.1-1.5 equivalents) is used to ensure the reaction goes to completion.

Solvent Selection

The choice of solvent is crucial for ensuring that all reactants remain in solution and for moderating the reaction rate.

-

Aprotic Solvents: Dry, aprotic solvents are standard. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices.[13]

-

Polar Aprotic Solvents: For less reactive amines, more polar solvents like N,N-dimethylformamide (DMF) can be used to increase the reaction rate.

-

Aqueous Conditions (Schotten-Baumann): The classic Schotten-Baumann reaction is performed in a two-phase system of water and an organic solvent, with a base like sodium hydroxide.[16] This can be highly effective, especially for simple amines.[12]

Field-Proven Experimental Protocol: Synthesis of an N-Substituted Amide

This protocol provides a robust, self-validating methodology for the acylation of a primary amine. Successful formation of the product, as monitored by an appropriate analytical technique, validates the chosen conditions.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice/water bath

-

Separatory funnel and standard glassware for workup and purification

Step-by-Step Methodology:

Caption: Standard workflow for the acylation of an amine.

Causality Behind Key Steps:

-

Inert Atmosphere: Acyl chlorides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid.[4][10] An inert atmosphere prevents this side reaction.

-

Cooling and Slow Addition: The reaction is often exothermic.[16] Initial cooling and slow addition of the acyl chloride help to control the reaction temperature, preventing the formation of side products.

-

Aqueous Workup: The sequential washes are critical. The HCl wash removes excess tertiary amine base, the NaHCO₃ wash removes any unreacted acyl chloride and the corresponding carboxylic acid, and the brine wash helps to remove residual water from the organic layer.

Analytical Characterization of the Amide Product

Confirmation of the product's identity and purity is essential. The following table summarizes the expected spectroscopic data for a secondary amide product derived from a primary amine.

| Analytical Technique | Expected Observation for N-Alkyl-2-methyl-5-(trifluoromethyl)benzamide |

| ¹H NMR | Appearance of a new amide N-H proton signal (often a broad singlet or triplet, depending on coupling to adjacent protons). Shifts in the signals of the amine's alkyl protons adjacent to the nitrogen. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal characteristic of an amide (typically in the 165-175 ppm range). |

| FT-IR | A strong C=O stretching vibration for the amide carbonyl (typically 1630–1680 cm⁻¹).[17] A single N-H stretching peak (typically 3370–3170 cm⁻¹).[17] |

| Mass Spec (MS) | Observation of the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the desired amide product. |

References

- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Solved Nucleophilic acyl substitution of benzoyl chloride | Chegg.com [chegg.com]

- 6. fiveable.me [fiveable.me]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. osti.gov [osti.gov]

- 10. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Amide Synthesis [fishersci.it]

- 14. researchgate.net [researchgate.net]

- 15. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 16. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 17. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)benzoyl chloride is a key intermediate in organic synthesis, valued for its utility in introducing the 2-methyl-5-(trifluoromethyl)benzoyl moiety into a diverse range of molecules. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, ensuring process safety, and developing robust purification strategies. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes information from analogous structures and the fundamental principles of acyl chloride chemistry to predict its solubility profile. Furthermore, a comprehensive, step-by-step experimental protocol for determining its solubility in various organic solvents is presented, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction: Chemical Profile and Significance

This compound (C₉H₆ClF₃O) is an organohalogen compound featuring a benzoyl chloride backbone substituted with a methyl group and a trifluoromethyl group.[1][2] The trifluoromethyl group significantly influences the molecule's electronic properties and, consequently, its reactivity and solubility. As an acyl chloride, it serves as a potent acylating agent, reacting readily with nucleophiles such as alcohols, amines, and water.[3] This reactivity is a double-edged sword; while it makes the compound a valuable synthetic tool, it also necessitates careful handling and the use of anhydrous conditions to prevent hydrolysis to the corresponding benzoic acid.[4][5]

The physical form of this compound is noted as a solid in some supplier information.[2] This is a critical consideration for solubility studies, as the dissolution process will involve overcoming lattice energy.

Predicted Solubility Profile

Direct, quantitative solubility data for this compound is sparse in readily available literature. However, by examining the behavior of structurally similar compounds and the general principles of solubility, a reliable qualitative profile can be predicted.

General Principles:

-

Polarity: The presence of the carbonyl group and the trifluoromethyl group imparts significant polarity to the molecule.

-

Reactivity: As a highly reactive acyl chloride, it will not simply dissolve in protic solvents like water, alcohols, or primary/secondary amines; it will react with them.[3][6] Therefore, for non-reactive dissolution, aprotic solvents are required.

-

"Like Dissolves Like": The compound is expected to be most soluble in solvents with similar polarity.

Predicted Solubility in Common Organic Solvents:

-

High Solubility:

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are anticipated to be excellent solvents.[7] Their polarity is well-suited to dissolve the compound, and they are aprotic, minimizing the risk of reaction.

-

Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Diethyl Ether, and Ethyl Acetate are expected to be effective due to their ability to engage in dipole-dipole interactions without providing a reactive proton.

-

Aromatic Hydrocarbons: Toluene and benzene may also be good solvents, particularly given the aromatic nature of the solute.

-

-

Moderate to Low Solubility:

-

Non-polar Aliphatic Solvents: Hexanes and heptane are likely to be poor solvents due to the significant difference in polarity.[7]

-

-

Reactive (Not Suitable for Simple Dissolution):

The following table summarizes the predicted solubility and should be used as a template for recording experimental findings.

| Solvent Class | Solvent | Predicted Solubility | Experimental Observation ( g/100 mL) | Notes |

| Chlorinated | Dichloromethane | High | Aprotic, non-nucleophilic | |

| Chloroform | High | Aprotic, non-nucleophilic | ||

| Ethers | Diethyl Ether | High | Aprotic | |

| Tetrahydrofuran (THF) | High | Aprotic | ||

| Esters | Ethyl Acetate | High | Aprotic | |

| Aromatic | Toluene | Moderate to High | Aprotic | |

| Hydrocarbons | Hexanes | Low | Non-polar, aprotic | |

| Protic | Methanol | Reactive | Forms methyl ester | |

| Water | Reactive | Hydrolyzes |

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating methodology for researchers to quantitatively determine the solubility of this compound.

3.1. Safety Precautions

-

Handling: this compound is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[9] All handling must be performed in a certified chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12]

-

Moisture Sensitivity: The compound is moisture-sensitive and reacts with water to liberate toxic gas (HCl).[4][12] All glassware must be oven-dried, and anhydrous solvents should be used. Store and handle under an inert atmosphere (e.g., nitrogen or argon).[9][13]

3.2. Materials and Equipment

-

This compound

-

Anhydrous grade organic solvents (DCM, THF, Toluene, Hexane, etc.)

-

Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)

-

Analytical balance (readable to 0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (PTFE, 0.2 µm)

-

HPLC or GC system for quantitative analysis (optional, for high precision)

3.3. Step-by-Step Gravimetric Method

This method determines solubility by creating a saturated solution and then evaporating the solvent to weigh the dissolved solute.

-

Preparation: Set a constant temperature bath to the desired experimental temperature (e.g., 25 °C).

-

Aliquot Solvent: In a series of tared and labeled glass vials, add a precise volume (e.g., 2.0 mL) of each anhydrous solvent to be tested.

-

Incremental Addition of Solute: Begin adding small, accurately weighed portions of this compound to each vial.

-

Equilibration: After each addition, cap the vial tightly and stir vigorously for a set period (e.g., 30-60 minutes) in the constant temperature bath to allow the system to reach equilibrium.

-

Observation: Continue adding solute until a small amount of solid remains undissolved, indicating that the solution is saturated.

-

Separation: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter to remove any undissolved solids.

-

Evaporation: Transfer the filtered saturated solution to a new, pre-weighed vial. Remove the solvent under a gentle stream of inert gas or using a rotary evaporator.

-

Quantification: Once the solvent is fully removed, place the vial in a vacuum oven at a low temperature to remove any residual solvent traces. Weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in g/100 mL using the following formula: Solubility = (Mass of Solute / Volume of Solvent Aliquot) * 100

The workflow for this experimental determination is visualized below.

Caption: Logical flow of solute-solvent interaction outcomes.

Conclusion

While quantitative solubility data for this compound remains to be broadly published, a strong predictive understanding can be derived from its chemical structure and the behavior of related acyl chlorides. It is expected to be highly soluble in aprotic solvents, particularly chlorinated hydrocarbons, and reactive in protic solvents. For drug development and process chemistry professionals, the experimental protocol detailed herein provides a robust framework for generating the precise solubility data required for process optimization, ensuring both efficiency and safety in the handling and use of this important chemical intermediate.

References

- 2-Methoxy-5-(trifluoromethyl)benzoyl chloride Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC48455_msds.pdf]

- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Smolecule. [URL: https://www.smolecule.com/blog/the-chemical-reactivity-of-benzoyl-chloride-a-guide-for-rd-scientists]

- This compound Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701699]

- 2-Fluoro-5-(trifluoromethyl)benzoyl chloride Product Page. Smolecule. [URL: https://www.smolecule.com/guide/2-fluoro-5-trifluoromethyl-benzoyl-chloride-cas-207981-46-2-solubility-and-density.html]

- 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds-repository]

- 2-Methyl-3-(trifluoromethyl)benzoyl chloride Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/2816-7-05.pdf]

- Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675–6699. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264195/]

- Benzoyl chloride Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma-aldrich/b1269]

- 2-(Trifluoromethyl)benzoyl chloride Product Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5193552.htm]

- 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msdsproxy?productName=AA10564]

- Benzoyl chloride - Wikipedia. Wikimedia Foundation. [URL: https://en.wikipedia.org/wiki/Benzoyl_chloride]

- Solubility of 2-chloro-2,2-diphenyl-acetyl chloride. Solubility of Things. [URL: https://www.solubilityofthings.com/water/acyl_halides/2-chloro-2-2-diphenyl-acetyl_chloride]

- Reaction of benzoyl chloride, methanol. Reactory. [URL: https://reac.ory.us/reaction/d2a58b53]

- Bentley, T. W., Carter, G. E., & Harris, H. C. (1984). SN2 Character of Hydrolysis of Benzoyl Chloride. Journal of the Chemical Society, Chemical Communications, (6), 387-389. [URL: https://www.electronicsandbooks.com/eab1/manual/repository/J.%20Chem.%20Soc.,%20Chem.%20Commun.,%201984,%20387.pdf]

- An introduction to acyl chlorides (acid chlorides). Chemguide. [URL: https://www.chemguide.co.uk/organicprops/acylchlorides/background.html]

- 2-(Trifluoromethyl)benzoyl chloride PubChem Entry. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67561]

- 2-Methyl-5-(trifluoromethoxy)benzoyl chloride Product Page. BLD Pharm. [URL: https://www.bldpharm.com/products/1261445-13-9.html]

- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents. [URL: https://patents.google.

- This compound Product Page. Appchem. [URL: https://www.appchem.com/product/2-methyl-5-trifluoromethyl-benzoyl-chloride-cas-261952-08-3]

- This compound (Alternative) Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004652]

- Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/15%3A_Carboxylic_Acids_and_Nitriles/15.

- A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/12-carboxylic-acids--derivatives/12-2-acyl-chlorides/12-2-1-production--reactions-of-acyl-chlorides/]

- 2,4,5-Trifluorobenzoyl chloride PubChem Entry. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/145164]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 8. Reaction of benzoyl chloride, methanol | Reactory [reactory.app]

- 9. synquestlabs.com [synquestlabs.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism and Application of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride

This guide provides an in-depth analysis of 2-methyl-5-(trifluoromethyl)benzoyl chloride, a highly functionalized reagent pivotal in advanced chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core mechanistic principles governing its reactivity and showcases its strategic application as a versatile building block in the creation of complex molecules. We will explore the nuanced interplay of its substituent effects, provide actionable experimental protocols, and ground all claims in authoritative references.

Part 1: The Core Mechanism of Action: Modulated Nucleophilic Acyl Substitution

The primary mechanism of action for this compound is nucleophilic acyl substitution . This reaction is fundamental to carboxylic acid derivatives, but the reactivity of this specific molecule is uniquely modulated by the electronic and steric nature of its aromatic substituents.[1][2]

The reaction proceeds via a two-step addition-elimination pathway. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate.[1][3] This intermediate subsequently collapses, reforming the carbonyl double bond and expelling the most stable leaving group—in this case, the chloride ion.[1]

Sources

starting materials for 2-methyl-5-(trifluoromethyl)benzoyl chloride synthesis

An In-depth Technical Guide on the Synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride

Introduction

This compound is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structural features—a reactive acyl chloride group, a methyl substituent, and an electron-withdrawing trifluoromethyl group—make it a versatile intermediate for introducing this specific moiety into larger, biologically active compounds.[2] The trifluoromethyl group is particularly valued in drug development for its ability to enhance metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. We will delve into the synthesis of the key precursor, 2-methyl-5-(trifluoromethyl)benzoic acid, from different starting materials and then detail the final conversion to the target acyl chloride. The discussion emphasizes the underlying chemical principles and the rationale behind the selection of reagents and reaction conditions, reflecting a field-proven approach to process development and optimization.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-5-(trifluoromethyl)benzoic Acid

The most direct and industrially viable pathway to the target benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid.[3][4] Therefore, an efficient synthesis of this key intermediate is paramount. Two principal and robust routes are presented here.

Route A: Oxidation of 2-Methyl-5-(trifluoromethyl)toluene

This approach leverages the selective oxidation of the benzylic methyl group of a suitable toluene precursor. The primary challenge lies in achieving high conversion to the carboxylic acid without affecting the robust trifluoromethyl group or promoting unwanted side reactions on the aromatic ring.

Principle and Rationale:

The oxidation of a benzylic C-H bond is a well-established transformation. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, which is activated by the adjacent aromatic ring.[5] Strong oxidizing agents are typically required. The choice of oxidant is critical; it must be powerful enough to convert the methyl group to a carboxylic acid but not so harsh as to cleave the trifluoromethyl group, which is generally stable under many oxidative conditions. Reagents like potassium permanganate (KMnO₄) or sodium dichromate in acidic conditions are effective for this purpose. The reaction proceeds through a series of oxidation steps, from toluene to benzyl alcohol, to benzaldehyde, and finally to benzoic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-5-(trifluoromethyl)toluene (1.0 eq) and water.

-

Reagent Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in portions to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for several hours until the characteristic purple color of the permanganate ion disappears, indicating its consumption. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.

-

Acidification: Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. This protonates the carboxylate salt, causing the 2-methyl-5-(trifluoromethyl)benzoic acid to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Route A: Oxidation

Caption: Workflow for the final chlorination step to yield the target product.

Conclusion

The synthesis of this compound is most effectively achieved via a two-stage process: the formation of the key intermediate 2-methyl-5-(trifluoromethyl)benzoic acid, followed by its chlorination. For the synthesis of the benzoic acid, both the oxidation of a toluene precursor and the carboxylation of a Grignard reagent represent robust and scalable methodologies. The choice between them will depend on factors such as starting material availability, cost, and the specific capabilities of the laboratory or plant. The final conversion to the acyl chloride is a high-yielding and straightforward reaction, with thionyl chloride being the reagent of choice due to its efficiency and the convenient removal of byproducts. Careful execution of these protocols provides reliable access to this valuable synthetic intermediate.

References

-

Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934. Available at: [Link]

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid. Available at: [Link]

-

Homework.Study.com. (n.d.). How do you synthesize benzoic acid from p-bromotoluene? What reagents would you add to remove the bromine group?. Available at: [Link]

-

ACS Publications. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones | Organic Letters. Available at: [Link]

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Available at: [Link]

-

Appchem. (n.d.). This compound | 261952-08-3. Available at: [Link]

-

Justia Patents. (n.d.). Process for the preparation of 2-(trihalomethyl) benzamide. Available at: [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Available at: [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Available at: [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

CIC. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Available at: [Link]

-

Scribd. (n.d.). Gringnard Triphenylmethanol and Benzoic Acid-2. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]

-

National Institutes of Health (NIH). (2017). Reassessing the atmospheric oxidation mechanism of toluene. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride: An In-depth Technical Analysis for Advanced Research

Abstract

This technical guide provides a detailed spectroscopic analysis of 2-methyl-5-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O, Molecular Weight: 222.59 g/mol ), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis of structurally related analogs to offer a comprehensive interpretation of its expected Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the spectroscopic characteristics of this molecule, thereby facilitating its identification, characterization, and utilization in complex synthetic pathways.

Introduction and Molecular Structure

This compound is a substituted aromatic acyl chloride. The presence of a reactive benzoyl chloride moiety, combined with the electronic effects of the methyl and trifluoromethyl groups, makes it a versatile building block in organic synthesis. The electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group exert opposing influences on the electron density of the aromatic ring, leading to distinct and predictable spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Infrared (IR) Spectroscopy

The infrared spectrum of this compound is predicted to be dominated by a strong carbonyl (C=O) stretching vibration, characteristic of acyl chlorides. Additional key absorbances will arise from C-H, C-F, and C-Cl stretching, as well as aromatic C=C stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.[1]

-